3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
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Description
3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C20H16ClNO4 and its molecular weight is 369.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, was synthesized and demonstrated significant antimicrobial activities, with bactericidal and fungicidal effects (Okasha et al., 2022).
Efficient Synthesis in Aqueous Media : Another derivative, trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones, was efficiently synthesized in an aqueous medium, highlighting an environmentally friendly approach to producing these compounds (Salari et al., 2016).
Density Functional Theory (DFT) Study : A DFT study was conducted on 4H-benzo[h]chromene derivatives, providing insights into their molecular structure and electronic properties (Al‐Sehemi et al., 2012).
Synthesis of Furo[3,2-c]chromenes : Research on the synthesis of new classes of furo[3,2-c]chromenes in aqueous media suggests potential for diverse applications in medicinal chemistry and material science (Khalilzadeh et al., 2011).
Kinase Inhibitors : Substituted furo[3,2-g]chromeno[2,3-c]pyrazole derivatives, synthesized from similar compounds, were evaluated as EGFR and VEGFR-2 kinase inhibitors, indicating potential in cancer therapy (Amr et al., 2017).
Novel Synthesis Methods : The synthesis of substituted furo[3,2-c]chromen-4-ones through a four-component reaction was developed, providing a new method for creating biologically active structures (Zhou et al., 2013).
One-Pot Regioselective Cycloisomerization : A one-pot synthesis method was developed for 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, showcasing a novel approach in organic synthesis (Gong et al., 2014).
Quantum Studies and NLO Properties : A novel pyrazolo[3,4-b] pyridine derivative, synthesized from a similar compound, underwent quantum studies and analysis of non-linear optical (NLO) properties, indicating potential applications in materials science (Halim & Ibrahim, 2022).
Crystal Structure Analysis : The crystal structure of related compounds was analyzed, providing essential information for understanding their chemical properties and potential applications (Manolov et al., 2012).
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-24-10-9-22-19-16(12-5-4-6-13(21)11-12)17-18(26-19)14-7-2-3-8-15(14)25-20(17)23/h2-8,11,22H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGPIKGFRJQLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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